N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a benzothiazole-derived compound with a molecular weight of 512.1 (CAS: 1217076-86-2) and the formula C23H30ClN3O4S2 . Its structure features:
- A 4-methoxy-substituted benzothiazole core, which enhances electron density and influences receptor binding.
- A 3-phenoxybenzamide moiety, contributing to hydrophobic interactions.
- This compound is commercially available from global suppliers such as Taizhou Huading Chemical Co., Ltd. (China) and Rajnikem Pharmaceuticals (India) .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S.ClH/c1-28(2)16-9-17-29(26-27-24-22(31-3)14-8-15-23(24)33-26)25(30)19-10-7-13-21(18-19)32-20-11-5-4-6-12-20;/h4-8,10-15,18H,9,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWHXLHPHHNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Dimethylamino group : Enhances solubility and may influence pharmacological properties.
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Phenoxybenzamide structure : Contributes to the compound's interaction with biological targets.
Molecular Details
| Property | Details |
|---|---|
| Molecular Formula | C23H30ClN3O2S2 |
| Molecular Weight | 480.08 g/mol |
| CAS Number | 1215823-54-3 |
| Purity | ≥95% |
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Inhibition of Deubiquitylating Enzymes : These enzymes play crucial roles in cellular processes such as protein degradation and signal transduction. Inhibition can lead to altered cellular signaling pathways and potential therapeutic effects against diseases characterized by dysregulated protein homeostasis .
- Agonism of the STING Pathway : The compound has shown promise in modulating the STING (Stimulator of Interferon Genes) pathway, which is vital for immune response regulation. This pathway is particularly relevant in cancer immunotherapy and infectious disease management .
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in various therapeutic areas, including:
- Cancer Treatment : Due to its ability to modulate immune responses and inhibit specific enzymes involved in tumor progression.
- Neurological Disorders : Its interaction with serotonin transporters (SERT) may indicate a role in mood regulation and anxiety disorders .
Case Studies and Research Findings
- Binding Affinity Studies : Research involving binding assays has demonstrated that analogues of this compound interact selectively with serotonin transporters (SERT). For instance, modifications to the compound's structure have been shown to affect binding affinities significantly, which can inform future drug design .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and promoting immune responses. Results indicated a notable decrease in tumor growth rates when administered in conjunction with standard chemotherapy agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxy group in the target compound is replaced with bulkier groups (e.g., ethylsulfonyl, sulfamoyl) in analogs, increasing molecular weight and altering solubility .
- Side Chain Modifications: Replacing the dimethylaminopropyl chain with ethyl or piperidinyl groups (e.g., ) may affect pharmacokinetics due to differences in basicity and steric hindrance.
- Benzothiazole Modifications : Halogenation (e.g., 4-Cl in ) or methylation (7-methyl in ) can enhance lipophilicity and metabolic stability.
Commercial and Research Relevance
The compound and its analogs are supplied globally (e.g., China, India, Japan) for pharmaceutical research . Variations in substituents enable structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
